molecular formula C10H4F6N2O2 B8280207 6,7-Bis(trifluoromethyl)-1,4-dihydroquinoxaline-2,3-dione

6,7-Bis(trifluoromethyl)-1,4-dihydroquinoxaline-2,3-dione

Cat. No. B8280207
M. Wt: 298.14 g/mol
InChI Key: UPBDSMNFNUZLSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05622952

Procedure details

A mixture of 102 mg (0.418 mmol) of 4,5-bis(trifluoromethyl)-1,2-phenylenediamine and 37 mg (0.411 mmol) of oxalic acid in 2 mL of 2N HCl was refluxed for 6 h and cooled to room temperature. The mixture was filtered and washed by water, CHCl3 and dried to leave a colorless solid (43 mg, 35%), mp>250° C. 1H NMR (DMSO-d6), 7.629 (s, 2) 12.293 (s, 2). 19F NMR (DMSO-d6), 62.185 (s).
Quantity
102 mg
Type
reactant
Reaction Step One
Quantity
37 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Yield
35%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:16])([F:15])[C:3]1[C:8]([C:9]([F:12])([F:11])[F:10])=[CH:7][C:6]([NH2:13])=[C:5]([NH2:14])[CH:4]=1.[C:17](O)(=[O:21])[C:18](O)=[O:19]>Cl>[F:1][C:2]([F:15])([F:16])[C:3]1[CH:4]=[C:5]2[C:6](=[CH:7][C:8]=1[C:9]([F:12])([F:11])[F:10])[NH:13][C:18](=[O:19])[C:17](=[O:21])[NH:14]2

Inputs

Step One
Name
Quantity
102 mg
Type
reactant
Smiles
FC(C1=CC(=C(C=C1C(F)(F)F)N)N)(F)F
Name
Quantity
37 mg
Type
reactant
Smiles
C(C(=O)O)(=O)O
Name
Quantity
2 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 6 h
Duration
6 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
washed by water, CHCl3
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
FC(C=1C=C2NC(C(NC2=CC1C(F)(F)F)=O)=O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 43 mg
YIELD: PERCENTYIELD 35%
YIELD: CALCULATEDPERCENTYIELD 35.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.